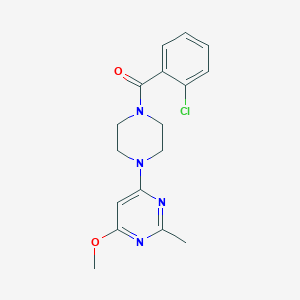
(2-Chlorophenyl)(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Synthesis of similar compounds involves multi-step organic reactions, including reductive amination, Friedel-Crafts acylation, and amidation processes. For instance, the synthesis of related piperazine derivatives involves starting materials like cyclopropyl and sodium triacetoxyborohydride in a reductive amination method to yield various piperazine derivatives (Mallikarjuna, Basawaraj, & Sandeep, 2014). This approach may be adapted for the synthesis of "(2-Chlorophenyl)(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone".
Molecular Structure Analysis
Crystal structure analysis reveals detailed molecular geometries, including bond lengths, angles, and dihedral angles, which are crucial for understanding the compound's chemical behavior. For example, analysis of structurally similar compounds emphasizes the importance of intermolecular interactions, such as hydrogen bonding, in stabilizing the crystal structure (Lakshminarayana et al., 2009). These analyses are typically performed using X-ray diffraction techniques.
Chemical Reactions and Properties
The chemical reactivity of such compounds can involve interactions with various reagents, leading to a series of chemical transformations. For instance, the reactivity with nucleophiles or electrophiles could be explored through synthetic routes involving chloro or methoxy groups present in the molecule. The synthesis and characterization of related compounds provide insights into potential reactions and the stability of the molecular framework (Zheng Rui, 2010).
Physical Properties Analysis
Physical properties such as melting point, boiling point, solubility, and crystalline structure give essential insights into the compound's usability in various applications. Techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) can provide data on thermal stability and phase transitions (Karthik et al., 2021).
Chemical Properties Analysis
Understanding the chemical properties involves studying the molecule's reactivity, functional group transformations, and interaction with other chemical entities. Spectroscopic methods like NMR, IR, and mass spectrometry are pivotal in elucidating these properties. For instance, the characterization of related chlorodiorganotin(IV) complexes provides valuable information on the compound's reactivity and possible interactions with biological targets (Zia-ur-Rehman et al., 2008).
Applications De Recherche Scientifique
Anticancer and Antituberculosis Studies
- A study on derivatives of this compound found that some exhibited significant anticancer and antituberculosis activities. Specifically, certain compounds demonstrated in vitro activity against human breast cancer cell lines and Mycobacterium tuberculosis (Mallikarjuna, Padmashali, & Sandeep, 2014).
Antimicrobial Activity
- New pyridine derivatives of this compound were synthesized and demonstrated variable and modest antimicrobial activities against certain bacterial and fungal strains (Patel, Agravat, & Shaikh, 2011).
Crystal Structure Analysis
- Several studies have focused on the crystal structure analysis of related compounds. These analyses provide insights into the molecular conformation, interactions, and stability of these compounds in various forms (Revathi et al., 2015), (Lakshminarayana et al., 2009).
Neuroprotective Activities
- Research on aryloxyethylamine derivatives related to this compound revealed potential neuroprotective effects against glutamate-induced cell death in vitro. Some derivatives also demonstrated significant anti-ischemic activity in vivo (Zhong et al., 2020).
Antagonists for Receptors
- Derivatives of this compound have been identified as potent antagonists for specific receptors, such as the G protein-coupled receptor NPBWR1 (GPR7), suggesting potential therapeutic applications in related pathways (Romero et al., 2012).
Molecular Interaction Studies
- Some research has focused on the molecular interactions of this compound's derivatives with specific receptors, like the CB1 cannabinoid receptor. These studies are crucial for understanding the pharmacodynamics of these compounds (Shim et al., 2002).
Synthesis and Characterization
- Various studies have detailed the synthesis, structural, and spectral characterization of derivatives, providing a foundation for further exploration of their pharmacological properties (Wujec & Typek, 2023), (Rui, 2010).
Antitumor Activity
- Certain derivatives have been investigated for their antitumor activities, particularly against breast cancer cells, revealing promising antiproliferative agents (Yurttaş et al., 2014).
Molecular Docking Studies
- Molecular docking studies have been conducted to explore the interaction of derivatives with biological targets, which is key for drug discovery and development (Parveen et al., 2017), (Tsuno et al., 2017).
Mécanisme D'action
Target of Action
Similar compounds have been shown to inhibit the enzyme akr1c3 , which plays a crucial role in steroid hormone metabolism and is implicated in several cancers .
Mode of Action
Based on the structure-activity relationships of similar compounds, it can be inferred that the compound may interact with its target through hydrogen bonding . The piperazine bridging unit could provide the correct twist to allow the terminal benzene ring to occupy the lipophilic pocket and align with key residues in the target protein .
Biochemical Pathways
If the compound does indeed target akr1c3 as suggested, it could potentially affect steroid hormone metabolism and related signaling pathways .
Result of Action
If the compound does inhibit AKR1C3, it could potentially disrupt steroid hormone metabolism, leading to altered cell signaling and potentially inhibiting the growth of certain cancers .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability
Propriétés
IUPAC Name |
(2-chlorophenyl)-[4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O2/c1-12-19-15(11-16(20-12)24-2)21-7-9-22(10-8-21)17(23)13-5-3-4-6-14(13)18/h3-6,11H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZIYMLPEQXVRMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC)N2CCN(CC2)C(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

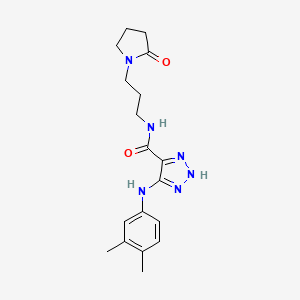
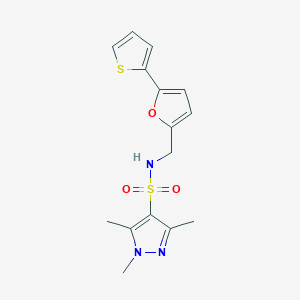
![9-(3-ethoxy-4-hydroxyphenyl)-2-(thiophen-2-yl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2492147.png)
![N-(3,4-dimethylphenyl)-2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2492148.png)

![2-((5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl)thio)-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone](/img/structure/B2492150.png)
![(11S)-7,7,11-Tribromopentacyclo[6.3.0.02,6.03,10.05,9]undecan-1-ol](/img/structure/B2492151.png)
![N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2492152.png)
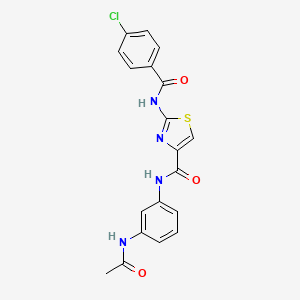
![4-amino-N-[1-(3,4-dimethoxyphenyl)ethyl]-3-pyridin-2-ylisothiazole-5-carboxamide](/img/structure/B2492157.png)

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2492161.png)
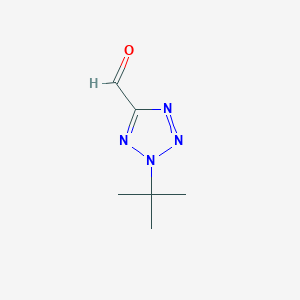
![N-(2-ethylphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2492164.png)